molecular formula C17H19N5S B2855510 5-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2379975-71-8

5-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No. B2855510
CAS RN: 2379975-71-8
M. Wt: 325.43
InChI Key: WNPCULFRZBJWDE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazo[4,5-b]pyridine ring, a thieno[3,2-c]pyridine ring, and an azetidine ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through cyclization reactions . For example, imidazo[4,5-b]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The exact structure would need to be determined through techniques such as X-ray diffraction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitrogen atoms in the imidazo[4,5-b]pyridine ring could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of nitrogen in the ring structures could potentially increase the polarity of the compound .

Future Directions

Future research could focus on synthesizing this compound and studying its chemical and biological properties. Given the bioactivity of similar compounds, it could potentially have interesting applications in medicinal chemistry .

properties

IUPAC Name

5-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-20-16-14(3-2-6-18-16)19-17(20)22-10-13(11-22)21-7-4-15-12(9-21)5-8-23-15/h2-3,5-6,8,13H,4,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCULFRZBJWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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